4-Chloro-2-(ethylthio)benzenamine
Description
4-Chloro-2-(ethylthio)benzenamine is an aromatic amine derivative characterized by a benzene ring substituted with an amino group (-NH₂), a chlorine atom at the para position (C4), and an ethylthio (-S-CH₂CH₃) group at the ortho position (C2). Its molecular formula is C₈H₁₀ClNS, with a molecular weight of 187.69 g/mol. The ethylthio group contributes to increased lipophilicity compared to simpler substituents like methyl or methoxy groups, influencing its solubility and reactivity.
Properties
IUPAC Name |
4-chloro-2-ethylsulfanylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNS/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCXIJFLDKKSFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=CC(=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(ethylthio)benzenamine typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 2-(ethylthio)aniline, where chlorine is introduced to the aromatic ring in the presence of a catalyst . Another approach involves the nucleophilic substitution of 4-chloronitrobenzene with ethylthiol, followed by reduction of the nitro group to an amine .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(ethylthio)benzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of corresponding amines or thiols.
Substitution: Nucleophilic aromatic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, ammonia.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Hydroxybenzenes, aminobenzenes.
Scientific Research Applications
4-Chloro-2-(ethylthio)benzenamine is a chemical compound with the molecular formula and a molecular weight of 187.69 g/mol. It is used in scientific research as an intermediate in the synthesis of various organic compounds and pharmaceuticals. It has been investigated for its potential biological activity, including antimicrobial and anticancer properties and is explored for its potential use in drug development and as a building block for active pharmaceutical ingredients. Additionally, it is utilized in the production of dyes, pigments, and other industrial chemicals.
Scientific Research Applications
This compound has numerous applications in scientific research:
- Chemistry It is employed as an intermediate in the synthesis of various organic compounds.
- Biology It is investigated for potential biological activities, such as antimicrobial and anticancer properties.
- Medicine It is explored for potential use in drug development and as a building block for active pharmaceutical ingredients.
- Industry It is used in the production of dyes, pigments, and other industrial chemicals.
Preparation Methods
The synthesis of this compound typically involves electrophilic aromatic substitution reactions. A common method is the chlorination of 2-(ethylthio)aniline, where chlorine is introduced to the aromatic ring in the presence of a catalyst. Industrial production often involves large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity.
Products Formed
This compound can undergo several reactions to form different products:
- Oxidation This yields sulfoxides and sulfones.
- Reduction This yields amines and thiols.
- Substitution This yields hydroxybenzenes and aminobenzenes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(ethylthio)benzenamine involves its interaction with molecular targets through nucleophilic aromatic substitution reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of various substituted products . The presence of the chlorine and ethylthio groups enhances its reactivity and specificity towards certain molecular targets.
Comparison with Similar Compounds
4-Chloro-2-methylbenzenamine (4-Chloro-o-toluidine)
- Structure : Benzene ring with -NH₂, -Cl (C4), and -CH₃ (C2).
- Molecular Weight : 141.59 g/mol (lighter due to methyl vs. ethylthio).
- Key Differences: The methyl group is less electron-donating than ethylthio, leading to reduced resonance stabilization of the aromatic ring. Higher volatility compared to 4-Chloro-2-(ethylthio)benzenamine due to lower molecular weight.
4-((2-Chlorobenzyl)thio)aniline
N-Ethyl-4-chloro-2-nitroaniline
- Structure: Benzene ring with -NO₂ (C2), -Cl (C4), and an ethylamino group (-NH-CH₂CH₃).
- Molecular Weight : 215.66 g/mol .
- Key Differences: The nitro group (-NO₂) is strongly electron-withdrawing, deactivating the ring toward electrophilic attack. Reduced basicity of the amino group due to nitro substitution.
5-[4-Chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine
- Structure: Thiadiazole ring fused to a 4-chloro-2-(2-chlorophenoxy)phenyl group and an ethylamine substituent.
- Biological Activity : Demonstrated anticonvulsant activity (ED₅₀ = 20.11 mg/kg in MES test), attributed to the thiadiazole core and halogenated aromatic system .
- Key Differences : Heterocyclic structure introduces additional hydrogen-bonding sites, enhancing interactions with biological targets.
Solubility and Stability
Reactivity
- The ethylthio group (-S-CH₂CH₃) can undergo oxidation to sulfoxide or sulfone derivatives, altering electronic properties.
- Chlorine at C4 directs electrophilic substitution to the meta position relative to the amino group.
Biological Activity
4-Chloro-2-(ethylthio)benzenamine, a compound with the CAS number 107254-78-4, has garnered attention in various fields of biological research due to its potential pharmacological applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, toxicity profiles, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a chloro group and an ethylthio substituent on a benzene ring. This configuration is significant as it influences the compound's reactivity and interaction with biological systems.
Target Interactions
This compound primarily interacts with various biological targets, including enzymes and receptors involved in neurotransmission. The compound has shown potential as a cholinergic agent, which may be beneficial in treating conditions such as glaucoma due to its miotic effects .
Biochemical Pathways
The compound's action is mediated through specific biochemical pathways that involve neurotransmitter modulation. It has been noted that compounds with similar structures can affect cholinergic signaling, potentially leading to therapeutic outcomes in neurodegenerative diseases .
Toxicokinetics
Toxicokinetic studies indicate that this compound is rapidly absorbed and metabolized in vivo. In studies involving animal models, the compound demonstrated a quick clearance rate from the bloodstream, suggesting a low likelihood of bioaccumulation .
Acute Toxicity Studies
Acute toxicity assessments have revealed that the compound does not significantly elevate methaemoglobin levels, which are often associated with aniline derivatives. However, metabolites formed during its metabolism may pose systemic toxicity risks .
| Study Type | Findings |
|---|---|
| 14-day toxicity study | No significant adverse effects observed in rats. |
| 13-week toxicity study | Rapid metabolism; low persistence in tissues noted. |
Pharmacological Applications
Research has highlighted the potential of this compound in pharmacological applications. For instance, it has been studied for its role in modulating cholinergic pathways, which could be leveraged for therapeutic interventions in conditions like Alzheimer's disease and glaucoma .
Structure-Activity Relationship (SAR)
Recent studies on related compounds have provided insights into the structure-activity relationship (SAR) of benzene derivatives. Variations in substituents significantly affect biological activity, indicating that modifications to the ethylthio group could enhance or diminish the desired pharmacological effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
